molecular formula C16H23N7O3 B11076439 6-{[4-(tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one

6-{[4-(tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one

Cat. No.: B11076439
M. Wt: 361.40 g/mol
InChI Key: NKHWIQDLEOREPN-UHFFFAOYSA-N
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Description

6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the triazine derivative with the pyridazinone moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23N7O3

Molecular Weight

361.40 g/mol

IUPAC Name

6-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one

InChI

InChI=1S/C16H23N7O3/c1-16(2,3)20-13-17-14(23-7-9-25-10-8-23)19-15(18-13)26-11-5-6-12(24)22(4)21-11/h5-6H,7-10H2,1-4H3,(H,17,18,19,20)

InChI Key

NKHWIQDLEOREPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)N3CCOCC3

Origin of Product

United States

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